molecular formula C7H7NO2<br>C6H4(CH3)(NO2)<br>C7H7NO2 B127304 2-Nitrotoluene CAS No. 88-72-2

2-Nitrotoluene

Cat. No.: B127304
CAS No.: 88-72-2
M. Wt: 137.14 g/mol
InChI Key: PLAZTCDQAHEYBI-UHFFFAOYSA-N
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Description

Pyridoxamine phosphate is a derivative of vitamin B6, which is a water-soluble vitamin essential for various biological functions. It is one of the three natural forms of vitamin B6, the others being pyridoxine and pyridoxal. Pyridoxamine phosphate plays a crucial role in amino acid metabolism, neurotransmitter synthesis, and other biochemical processes .

Mechanism of Action

Target of Action

2-Nitrotoluene, also known as 1-Methyl-2-nitrobenzene, is an organic compound that primarily targets bacterial species capable of degrading nitroaromatic compounds . These bacteria, such as Micrococcus sp. strain SMN-1 , utilize this compound as a sole source of carbon and energy .

Mode of Action

The interaction of this compound with its bacterial targets involves a series of biochemical reactions. The compound is degraded through a meta-cleavage pathway . This process begins with the nitration of toluene, which produces the nitronium ion . The aromatic ring of this compound then attacks this potent electrophile .

Biochemical Pathways

The degradation of this compound by Micrococcus sp. strain SMN-1 proceeds through the formation of 3-methylcatechol . This intermediate is then subjected to a meta-cleavage pathway, resulting in the release of nitrite . Genetic, biochemical, and structural evidence suggest that the this compound dioxygenase enzyme, which catalyzes the initial oxidation of this compound, is closely related to the dioxygenase from Acidovorax sp. strain JS42 .

Pharmacokinetics

It is known that the compound is a pale yellow liquid that crystallizes in two forms . It has a boiling point of 222 °C and a melting point between -4 and -3 °C . Its solubility in water is 0.07% at 20°C , and it has a vapor pressure of 0.1 mmHg at 20°C .

Result of Action

The degradation of this compound by bacteria results in the release of nitrite . This process allows the bacteria to utilize the compound as a source of carbon and energy . .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the nitration of toluene, a key step in the compound’s mode of action, occurs at temperatures above -10 °C . Additionally, the compound’s solubility, and thus its bioavailability, can be affected by the temperature and pH of the environment

Biochemical Analysis

Biochemical Properties

It is known that 2-Nitrotoluene can induce oxidative DNA damage . This interaction with DNA suggests that this compound may interact with enzymes and proteins involved in DNA repair and replication.

Cellular Effects

This compound has been shown to cause DNA damage and exhibit estrogenic activity This suggests that this compound can influence cell function by interacting with cellular signaling pathways and affecting gene expression

Molecular Mechanism

It is known to induce oxidative DNA damage , suggesting that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Temporal Effects in Laboratory Settings

It is known that this compound has a boiling point of 222 °C and a melting point of -10.4 °C . This suggests that this compound is stable under normal laboratory conditions.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. It has been reported that the median lethal dose (LD50) of this compound is 891 mg/kg in rats . This suggests that high doses of this compound may have toxic or adverse effects.

Metabolic Pathways

The metabolic pathways of this compound are not well characterized. It is known that this compound is a precursor to o-toluidine , suggesting that it may be involved in the metabolic pathways leading to the synthesis of various dyes.

Subcellular Localization

The subcellular localization of this compound is not well studied. Given its lipophilic nature and its ability to cause DNA damage , it may localize to the nucleus where it interacts with DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridoxamine phosphate can be synthesized through the phosphorylation of pyridoxamine. This process typically involves the use of phosphorylating agents such as phosphoric acid or phosphoryl chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure optimal yield .

Industrial Production Methods: In industrial settings, pyridoxamine phosphate is produced through microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce pyridoxamine phosphate. The compound is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Pyridoxamine phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyridoxamine phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It serves as a coenzyme in numerous enzymatic reactions, particularly those involving amino acid metabolism.

    Medicine: Pyridoxamine phosphate is investigated for its potential therapeutic effects in treating conditions like diabetic nephropathy and neuropathy.

    Industry: It is used in the production of fortified foods and dietary supplements.

Comparison with Similar Compounds

Properties

IUPAC Name

1-methyl-2-nitrobenzene
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InChI

InChI=1S/C7H7NO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3
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InChI Key

PLAZTCDQAHEYBI-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1[N+](=O)[O-]
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Molecular Formula

C7H7NO2, Array
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DSSTOX Substance ID

DTXSID4025791
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Molecular Weight

137.14 g/mol
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Physical Description

O-nitrotoluene is a light yellow oily liquid with a characteristic odor of aromatic nitro compounds. Sinks in water. Derived from toluene by nitration and separation by fractional distillation. Flash point 223 °F., Yellow liquid with a weak, aromatic odor. [Note: A solid below 25 degrees F.]; [NIOSH], YELLOW-TO-COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Yellow liquid with a weak, aromatic odor. [Note: A solid below 25 °F.]
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Boiling Point

431.1 °F at 760 mmHg (NTP, 1992), 222 °C, 432 °F
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Flash Point

223 °F (NTP, 1992), 95 °C, 95 °C; open cup, 106 °C; 223 °F (Closed cup), 95 °C c.c., 223 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in alcohol, benzene, petroleum ether, SOL IN CHLOROFORM, Soluble in carbon tetrachloride; miscible in ethanol and ethyl ether, In water, 650 mg/L at 30 °C; 609 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.044 (very poor), 0.07%
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Density

1.1622 at 66.2 °F (USCG, 1999) - Denser than water; will sink, Specific gravity: 1.1622 at 19 °C/15 °C, Relative density (water = 1): 1.16, 1.16
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Vapor Density

4.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.72 (Air = 1), Relative vapor density (air = 1): 4.73
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Vapor Pressure

0.1 mmHg at 68 °F ; 0.25 mmHg at 86 °F; 1.6 mmHg at 140 °F (NTP, 1992), 0.18 [mmHg], 0.185 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.02, 0.1 mmHg
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Mechanism of Action

/The/ p53 and beta-catenin mutations in the o-nitrotoluene-induced hemangiosarcomas ... most likely occurred as a result of the genotoxic effects of these chemicals. It also suggests that these mutations play a role in the pathogenesis of the ... hemangiosarcomas in B6C3F1(1) mice., The alterations in cancer genes and proteins found in the mouse large intestinal tumors included mutations that activate signal transduction pathways (K-ras and Catnb) and changes that disrupt the cell-cycle and bypass G(1) arrest (p53, cyclin D1). These alterations, which are hallmarks of human colon cancer, probably contributed to the pathogenesis of the large intestinal carcinomas in mice following o-nitrotoluene exposure.
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Color/Form

Yellowish liquid at ordinary temperature, Yellow liquid [Note: A solid below 25 degrees F]

CAS No.

88-72-2, 1321-12-6
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.685
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Nitrotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.920
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-NITROTOLUENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q9N88YIAY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-NITROTOLUENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2189
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name o-NITROTOLUENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0931
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

14.9 °F (NTP, 1992), -9.55 °C (alpha-form); -3.85 °C (beta-form), -10 °C, 25 °F
Record name O-NITROTOLUENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8906
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-NITROTOLUENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2189
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name o-NITROTOLUENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0931
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name o-Nitrotoluene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0462.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.